molecular formula C26H25N3O3 B11549571 2,2-bis(4-methylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]cyclopropanecarbohydrazide

2,2-bis(4-methylphenyl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]cyclopropanecarbohydrazide

Cat. No.: B11549571
M. Wt: 427.5 g/mol
InChI Key: IEUJZMYRKLAMRN-ZXVVBBHZSA-N
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Description

2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE is a complex organic compound that features a cyclopropane ring, substituted phenyl groups, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

    Substitution of Phenyl Groups:

    Formation of the Hydrazide Group: This involves the reaction of a hydrazine derivative with an appropriate carboxylic acid or ester.

    Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or hydrazide groups.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the phenyl rings or the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the specific reagents used but may include halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: May exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-BIS(4-METHYLPHENYL)CYCLOPROPANE-1-CARBOHYDRAZIDE: Lacks the nitrophenyl group.

    N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE: Lacks the bis(4-methylphenyl) groups.

Uniqueness

The presence of both the bis(4-methylphenyl) groups and the nitrophenyl group in 2,2-BIS(4-METHYLPHENYL)-N’-[(1E)-1-(3-NITROPHENYL)ETHYLIDENE]CYCLOPROPANE-1-CARBOHYDRAZIDE may confer unique chemical and biological properties, making it a compound of interest for further study.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-17-7-11-21(12-8-17)26(22-13-9-18(2)10-14-22)16-24(26)25(30)28-27-19(3)20-5-4-6-23(15-20)29(31)32/h4-15,24H,16H2,1-3H3,(H,28,30)/b27-19+

InChI Key

IEUJZMYRKLAMRN-ZXVVBBHZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2C(=O)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

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